molecular formula C10H7NO4 B018705 1H-indole-2,4-dicarboxylic acid CAS No. 103027-96-9

1H-indole-2,4-dicarboxylic acid

Cat. No.: B018705
CAS No.: 103027-96-9
M. Wt: 205.17 g/mol
InChI Key: GBQRSEVKSZQWFF-UHFFFAOYSA-N
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Description

1H-indole-2,4-dicarboxylic acid is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis and Biological Activity of Indole Derivatives Indole-2-carboxylic acid derivatives, including 1H-indole-2,4-dicarboxylic acid, have been synthesized and characterized for various biological activities. Research has highlighted their significant antibacterial and moderate antifungal activities, comparing them with standard drugs like Ampicillin and Nystatin (Raju et al., 2015).

Fluorescent Diarylindoles Synthesis The synthesis of fluorescent diarylindoles has been achieved through the treatment of 1-substituted 1H-indole-2-carboxylic acids with aryl bromides, resulting in compounds that exhibit high fluorescence, like efficient blue emitters with a quantum yield of 0.97 in solid state (Miyasaka et al., 2009).

Analytical Techniques

Quantification of Indole Derivatives A stable and sensitive method has been developed for the quantification of octahydro-1H-indole-2-carboxylic acid and its isomers. This method utilizes HPLC and refractive index detection, offering a cost-effective tool for routine analysis (Vali et al., 2012).

Oxidation Chemistry and Product Formation The oxidation chemistry of indole-2-carboxylic acid in neutral aqueous solutions has been investigated, identifying various products like dioxindoles and linked dimers, providing a detailed interpretation of the redox mechanism of this acid (Goyal & Sangal, 2005).

Medicinal Chemistry and Bioactivity

Synthesis and Medicinal Application of Indole Derivatives The medicinal chemistry of indole analogs has been explored for their antioxidant, anti-HIV, and anticancer activities. These compounds are synthesized and characterized using techniques like NMR and X-ray crystallography, offering insights into their potential therapeutic applications (Al-Ostoot et al., 2019).

Anti-inflammatory Drug Design Indole derivatives have been synthesized and analyzed for their biological properties, such as anti-inflammatory and analgesic efficacy. The study also included in silico modeling and pharmacological testing, highlighting the potential of these compounds in drug development (Kumar et al., 2022).

Mechanism of Action

Target of Action

1H-Indole-2,4-dicarboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . One specific target that has been identified is the HIV-1 integrase . This enzyme plays a critical role in the viral replication process, inserting a double-stranded viral DNA copy of the viral RNA genome into the host genome .

Mode of Action

The compound has been shown to effectively inhibit the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group of the compound chelate the two Mg2+ ions within the active site of the integrase . This interaction disrupts the enzyme’s function, inhibiting the integration of the viral DNA into the host genome .

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response

Pharmacokinetics

It has been suggested that indole derivatives generally have high gastrointestinal absorption

Result of Action

The result of the action of this compound is the inhibition of the strand transfer of HIV-1 integrase, which disrupts the viral replication process . This can potentially lead to a decrease in the viral load in the body.

Action Environment

The action of this compound, like many other indole derivatives, can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the stability and efficacy of the compound. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, such as the presence of other metabolites or enzymes .

Safety and Hazards

When handling 1H-indole-2,4-dicarboxylic acid, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Properties

IUPAC Name

1H-indole-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(13)5-2-1-3-7-6(5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQRSEVKSZQWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564762
Record name 1H-Indole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103027-96-9
Record name 1H-Indole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.